4-Ethyloxane-4-carbonitrile
CAS No.:
Cat. No.: VC17643585
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NO |
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Molecular Weight | 139.19 g/mol |
IUPAC Name | 4-ethyloxane-4-carbonitrile |
Standard InChI | InChI=1S/C8H13NO/c1-2-8(7-9)3-5-10-6-4-8/h2-6H2,1H3 |
Standard InChI Key | ZCHZIIANKHNNPP-UHFFFAOYSA-N |
Canonical SMILES | CCC1(CCOCC1)C#N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-ethyloxane-4-carbonitrile is C₈H₁₃NO, with a molecular weight of 139.19 g/mol. Its IUPAC name derives from the oxane ring substituted with an ethyl group and a nitrile (-C≡N) at the 4-position. The compound’s stereoelectronic profile differs significantly from its 2-ethyl isomer due to the spatial arrangement of substituents, which may influence reactivity and intermolecular interactions.
Table 1: Comparative Structural Features of Oxane Derivatives
Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups |
---|---|---|---|
4-Ethyloxane-4-carbonitrile | C₈H₁₃NO | 4-ethyl, 4-cyano | Nitrile, Ether |
2-Ethyloxane-4-carbonitrile | C₈H₁₃NO | 2-ethyl, 4-cyano | Nitrile, Ether |
Tetrahydrofuran | C₄H₈O | None | Ether |
The nitrile group introduces strong dipole moments and hydrogen-bonding capabilities, while the ethyl substituent may sterically hinder certain reactions or enhance hydrophobic interactions.
Synthetic Pathways and Challenges
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Cyclization Reactions: Formation of the oxane ring via acid-catalyzed cyclization of diols, followed by nitrile introduction through nucleophilic substitution or cyanation.
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Claisen Condensation: Adaptation of methods used for trifluoroacetyl-containing oxanes (e.g., ethyl 4,4,4-trifluoroacetoacetate synthesis) .
Key challenges include regioselective placement of the ethyl group at the 4-position and avoiding isomerization during synthesis. Catalytic systems employing transition metals or organocatalysts might improve selectivity but require empirical validation.
Physicochemical Properties
While experimental data for 4-ethyloxane-4-carbonitrile is absent, properties can be inferred from its 2-ethyl analog and computational models:
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Boiling Point: Estimated at 180–190°C (cf. 2-ethyl isomer: ~129°C ).
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Solubility: Moderate polarity suggests solubility in polar aprotic solvents (e.g., THF, DMF) but limited aqueous solubility.
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Stability: The nitrile group may confer resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases.
Table 2: Predicted Physicochemical Properties
Property | 4-Ethyloxane-4-carbonitrile | 2-Ethyloxane-4-carbonitrile |
---|---|---|
Molecular Weight (g/mol) | 139.19 | 139.19 |
LogP (Octanol-Water) | 1.2–1.5 | 1.0–1.3 |
Dipole Moment (Debye) | ~3.8 | ~3.5 |
Research Gaps and Future Directions
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Synthetic Optimization: Development of regioselective methods for 4-ethyl substitution.
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Spectroscopic Characterization: NMR, IR, and mass spectral data to confirm structure.
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Biological Screening: Evaluation of antimicrobial, anticancer, or enzyme-inhibitory potential.
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